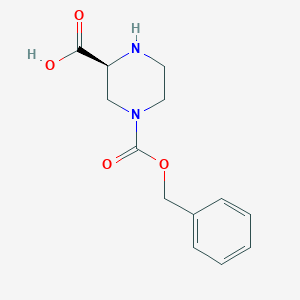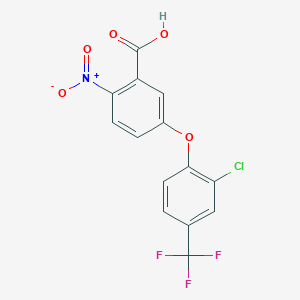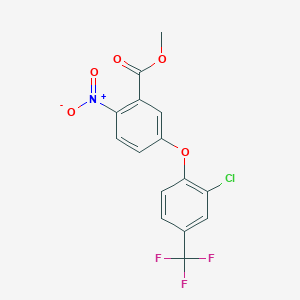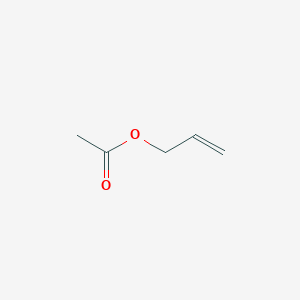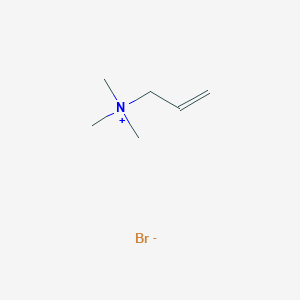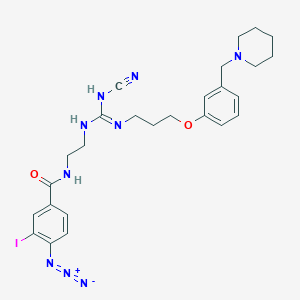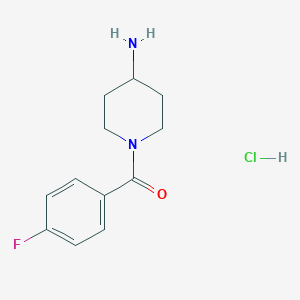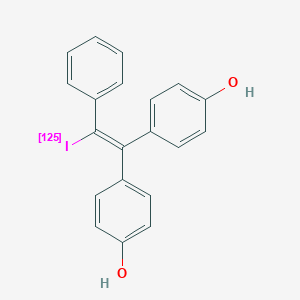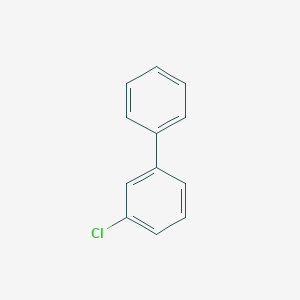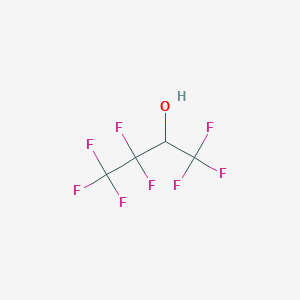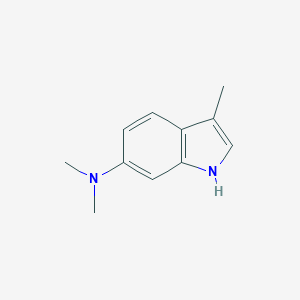
N,N,3-trimethyl-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-trimethyl-1H-indol-6-amine, also known as tryptamine, is a naturally occurring compound found in various plants, fungi, and animals. It is a derivative of the amino acid tryptophan and is structurally similar to serotonin, a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep.
Mecanismo De Acción
Tryptamine acts on various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. It also acts as a substrate for the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin and dopamine. Tryptamine's mechanism of action is complex and not fully understood.
Efectos Bioquímicos Y Fisiológicos
Tryptamine has been found to have various biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. Tryptamine has also been found to have anti-inflammatory effects and may help in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tryptamine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its psychoactive effects may limit its use in certain experiments, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N,N,3-trimethyl-1H-indol-6-amine. One area of research is the development of N,N,3-trimethyl-1H-indol-6-amine-based drugs for the treatment of psychiatric and neurological disorders. Another area of research is the investigation of N,N,3-trimethyl-1H-indol-6-amine's potential as a natural insecticide and its use in agriculture. Additionally, further research is needed to fully understand N,N,3-trimethyl-1H-indol-6-amine's mechanism of action and its effects on the brain and body.
Métodos De Síntesis
Tryptamine can be synthesized through various methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the use of reagents and catalysts to convert tryptophan into N,N,3-trimethyl-1H-indol-6-amine. Microbial fermentation involves the use of microorganisms to produce N,N,3-trimethyl-1H-indol-6-amine from tryptophan. Extraction from natural sources involves isolating N,N,3-trimethyl-1H-indol-6-amine from plants, fungi, or animal tissues.
Aplicaciones Científicas De Investigación
Tryptamine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have antidepressant, anxiolytic, and anti-inflammatory effects. Tryptamine has also been shown to have neuroprotective properties and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
130508-61-1 |
|---|---|
Nombre del producto |
N,N,3-trimethyl-1H-indol-6-amine |
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3 |
Clave InChI |
NHUCTPNQGQFINS-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
SMILES canónico |
CC1=CNC2=C1C=CC(=C2)N(C)C |
Sinónimos |
1H-Indol-6-amine,N,N,3-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



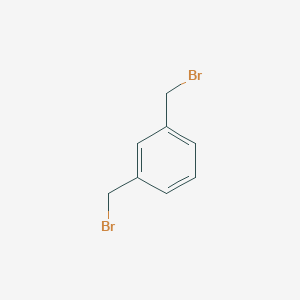
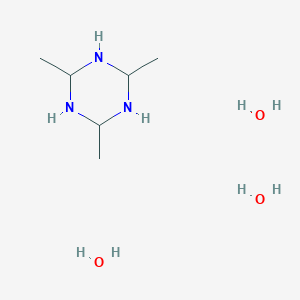
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
